H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

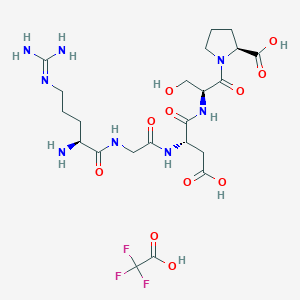

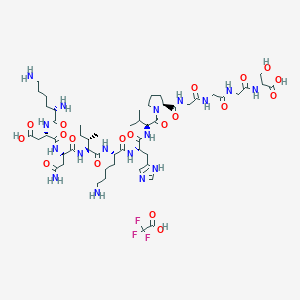

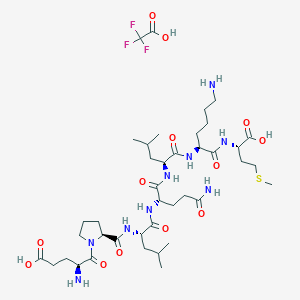

“H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” is a peptide with the sequence EPLQLKM . It is a mesenchymal stem cells (MSC)-specific peptide .

Molecular Structure Analysis

The molecular formula of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” is C38H67N9O11S . The molecular weight is 858.1 g/mol . The IUPAC name is (4 S )-4-amino-5- [ (2 S )-2- [ [ (2 S )-1- [ [ (2 S )-5-amino-1- [ [ (2 S )-1- [ [ (2 S )-6-amino-1- [ [ (1 S )-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” include a molecular weight of 858.1 g/mol, a hydrogen bond donor count of 10, a hydrogen bond acceptor count of 14, and a rotatable bond count of 29 .科学的研究の応用

Mesenchymal Stem Cells (MSC) Research

This compound, also known as EM7, is a specific peptide used in the research of Mesenchymal Stem Cells (MSC) . MSCs are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), and adipocytes (fat cells). This makes them incredibly valuable in the field of regenerative medicine.

Amino Acid Detection

The compound could potentially be used in the detection of amino acids. A study reported the use of a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution, which enables direct identification of all 20 proteinogenic amino acids . Given the structural complexity of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate”, it could potentially be used in similar applications.

Pathologically Relevant Peptides Discrimination

The same study also demonstrated the system’s capability for real-time analyses of two representative post-translational modifications (PTMs), one unnatural amino acid, and ten synthetic peptides using exopeptidases, including clinically relevant peptides associated with Alzheimer’s disease and cancer neoantigens . This suggests that “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate” could potentially be used in the discrimination of pathologically relevant peptides.

Protein Sequencing

The compound could potentially be used in the field of single-molecule protein sequencing . Given the complexity of the compound, it could potentially be used to distinguish the 20 proteinogenic amino acids needed for protein sequencing.

Glycoprotein Clearance

The compound could potentially be used in the study of glycoprotein clearance. A study established the complete amino acid sequence of chicken hepatic lectin by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Given the structural complexity of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate”, it could potentially be used in similar applications.

Carbohydrate Recognition Systems

The compound could potentially be used in the study of carbohydrate recognition systems. The study mentioned above also discussed the role of lectins in recognizing terminal galactose residues exposed upon removal of sialic acid from glycoproteins . Given the structural complexity of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate”, it could potentially be used in similar applications.

特性

IUPAC Name |

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H67N9O11S.C2HF3O2/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50;3-2(4,5)1(6)7/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58);(H,6,7)/t23-,24-,25-,26-,27-,28-,29-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJZOVCFBMEXED-WXZWFHAESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68F3N9O13S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

972.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

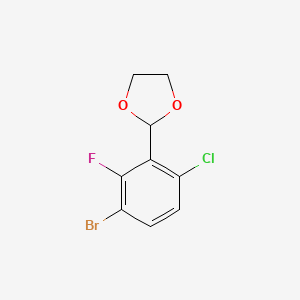

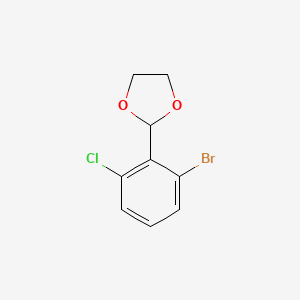

![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)